

spacer arm length of DSG crosslinker and its significance

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Compound of Interest

Compound Name: DSG Crosslinker

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An In-depth Technical Guide on the Spacer Arm Length of **DSG Crosslinker** and Its Significance

Abstract

Disuccinimidyl glutarate (DSG) is a homobifunctional, amine-reactive crosslinker integral to the study of protein-protein interactions and the structural elucidation of protein complexes. A defining characteristic of DSG is its short spacer arm, which provides high-resolution constraints for identifying proteins in close proximity. This technical guide offers a comprehensive analysis of the **DSG crosslinker**, with a specific focus on the critical role of its spacer arm length in diverse biochemical applications. This document details its chemical properties, presents a comparative analysis with other common crosslinkers, and provides detailed experimental protocols for its application. It is intended for researchers, scientists, and drug development professionals employing crosslinking technologies to investigate molecular interactions.

Introduction to the DSG Crosslinker

Disuccinimidyl glutarate (DSG) is a chemical crosslinking agent used extensively in proteomics and structural biology.^[1] As a homobifunctional crosslinker, it possesses two identical reactive groups at either end of a spacer arm.^[2] These reactive groups are N-hydroxysuccinimide (NHS) esters, which efficiently target primary amines, such as the ϵ -amino group of lysine residues and the N-termini of proteins, to form stable, covalent amide bonds.^{[1][3]}

The structure of DSG is characterized by a five-carbon glutarate spacer that separates the two NHS ester groups.^[1] This spacer arm has a fixed length, which is a crucial factor that determines the utility of the crosslinker for specific applications by defining the distance over which it can connect two reactive sites. Due to its chemical nature, DSG is permeable to cell membranes, making it suitable for in vivo crosslinking of intracellular proteins.^{[4][5]}

The Significance of the 7.7 Å Spacer Arm

The spacer arm of a crosslinker acts as a molecular ruler, and its length is a primary determinant in the design of a crosslinking experiment. The 7.7 angstrom (Å) spacer arm of DSG is considered short, which imparts several significant advantages for studying protein architecture.^{[4][6]}

- **High-Resolution Proximity Mapping:** The short length of the DSG spacer arm ensures that only proteins or domains in very close proximity are covalently linked. This provides high-confidence data for mapping direct protein-protein interactions and defining the fine architecture of protein complexes.^[1]
- **Reduced Non-Specific Interactions:** Compared to crosslinkers with longer spacer arms, DSG is less likely to capture random, non-specific interactions between proteins that are transiently close but not part of a stable complex. This enhances the specificity of the crosslinking results.
- **Structural Modeling Constraints:** In structural proteomics, the known 7.7 Å distance provides a precise constraint for computational modeling.^[7] Identifying crosslinked lysine residues with DSG helps to validate and refine the three-dimensional structures of proteins and protein complexes.
- **Dual-Crosslinking Strategies:** DSG is frequently used in a two-step crosslinking strategy, often paired with formaldehyde, particularly in Chromatin Immunoprecipitation (ChIP) assays.^{[8][9]} DSG first captures protein-protein interactions, and the subsequent addition of the zero-length crosslinker formaldehyde captures protein-DNA interactions, providing a more comprehensive snapshot of chromatin-associated protein complexes.^[8]

Quantitative Comparison of Common Amine-Reactive Crosslinkers

The selection of an appropriate crosslinker is critical and often depends on the required distance between target functional groups. The table below compares DSG with other widely used homobifunctional NHS-ester crosslinkers.

Crosslinker	Spacer Arm Length (Å)	Reactive Groups	Cleavable	Membrane Permeable
DSG (Disuccinimidyl glutarate)	7.7	NHS Ester	No	Yes
DSS (Disuccinimidyl suberate)	11.4	NHS Ester	No	Yes
BS ³ (Bis(sulfosuccinimidyl) suberate)	11.4	Sulfo-NHS Ester	No	No
DSP (Dithiobis(succinimidyl propionate))	12.0	NHS Ester	Yes (Disulfide Bond)	Yes
DSSeb (Disuccinimidyl sebacate)	14.1	NHS Ester	No	Yes

Table compiled from information found in multiple sources.[\[6\]](#)[\[7\]](#)[\[10\]](#)

Experimental Protocols

Critical Pre-Experimental Considerations

- **Buffer Selection:** The crosslinking reaction should be performed in an amine-free buffer at a pH of 7-9.[\[4\]](#) Phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffers are

suitable choices.[3] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target proteins and quench the reaction.[3]

- **DSG Solution Preparation:** DSG is moisture-sensitive and prone to hydrolysis.[3] It must be dissolved in a dry, anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[11][12] Do not prepare stock solutions for long-term storage.[3] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[11]
- **Concentration Optimization:** The optimal final concentration of DSG typically ranges from 0.25 to 5 mM.[3][11] It is crucial to perform a titration to determine the ideal concentration for your specific protein sample and concentration, often starting with a 10- to 50-fold molar excess of crosslinker to protein.[7]
- **Quenching:** After incubation, the reaction must be stopped by adding a quenching buffer containing a high concentration of primary amines. A final concentration of 20-50 mM Tris or glycine is typically used for this purpose, incubated for 15-20 minutes.[3][5]

Protocol 1: In Vitro Crosslinking of Purified Proteins

This protocol provides a general guideline for crosslinking proteins in a purified solution.

- **Sample Preparation:** Prepare the purified protein sample in a suitable amine-free buffer (e.g., PBS, pH 7.4).
- **DSG Preparation:** Immediately before use, prepare a 10-20 mM stock solution of DSG in anhydrous DMSO.[5]
- **Crosslinking Reaction:** Add the DSG stock solution to the protein sample to achieve the desired final concentration (e.g., 1 mM).
- **Incubation:** Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[3][11]
- **Quenching:** Stop the reaction by adding 1 M Tris-HCl (pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[3]

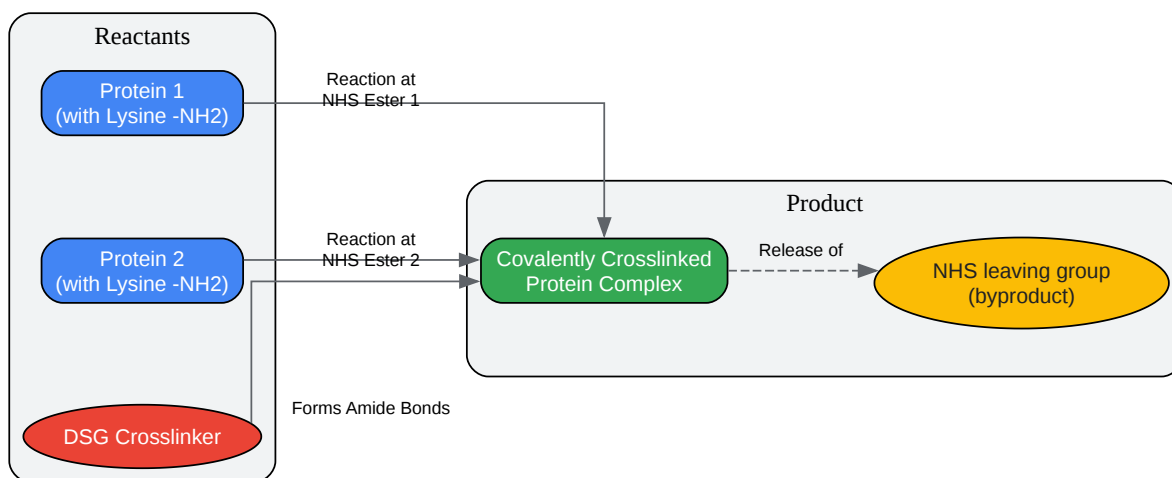
- Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry. Unreacted crosslinker can be removed by dialysis or gel filtration if necessary.[\[5\]](#)

Protocol 2: Two-Step In Vivo Crosslinking for Chromatin-Associated Proteins

This protocol is adapted for capturing protein-protein and protein-DNA interactions in living cells, commonly used for ChIP-seq.

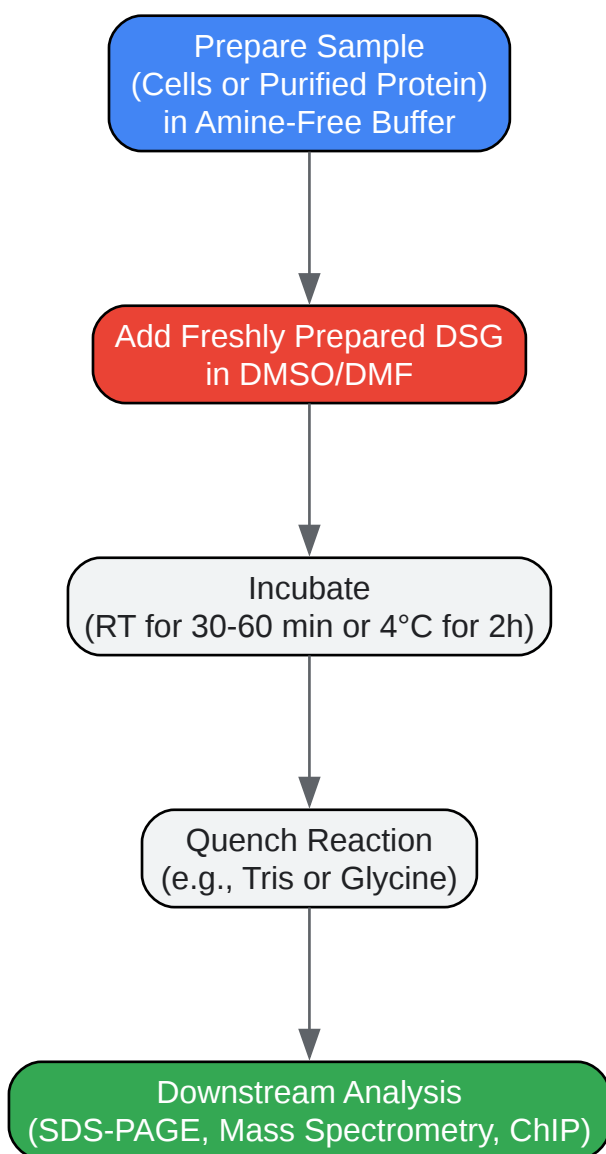
- Cell Preparation: Harvest cultured cells and wash them three times with PBS at room temperature to remove amine-containing culture medium.[\[9\]](#)[\[13\]](#)
- First Crosslinking Step (DSG):
 - Resuspend the cell pellet in PBS.
 - Add freshly prepared DSG (from a 0.25 M stock in DMSO) to a final concentration of 2 mM.[\[9\]](#) Mix immediately.
 - Incubate at room temperature for 45 minutes with gentle rotation.[\[9\]](#)[\[13\]](#)
- Wash: Wash the cells three times with PBS to remove unreacted DSG.[\[13\]](#)
- Second Crosslinking Step (Formaldehyde):
 - Resuspend the cells in a 1% formaldehyde solution in PBS.
 - Incubate for 10-15 minutes at room temperature.
- Quenching: Add glycine to a final concentration of 125 mM to quench the formaldehyde and any residual DSG. Incubate for 5-10 minutes.
- Cell Lysis and Downstream Processing: The dual-crosslinked cells are now ready for lysis, chromatin shearing (sonication or enzymatic digestion), and subsequent immunoprecipitation and analysis.

Mandatory Visualizations



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Caption: Reaction mechanism of DSG crosslinking two primary amines on proteins.



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References

- 1. medkoo.com [medkoo.com]
- 2. Protein Crosslinking | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. covachem.com [covachem.com]
- 5. covachem.com [covachem.com]
- 6. 제품 [insung.net]
- 7. benchchem.com [benchchem.com]
- 8. DSG Crosslinker 100 mg CAS 79642-50-5 Di(N-succinimidyl) glutarate - Disuccinimidyl glutarate (DSG) - ProteoChem [proteochem.com]
- 9. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Di-(N-succinimidyl) glutarate (DSG) — CF Plus Chemicals [cfplus.cz]
- 11. proteochem.com [proteochem.com]
- 12. DSG [Di(N-succinimidyl) glutarate] *CAS 79642-50-5* | AAT Bioquest [aatbio.com]
- 13. epigenome-noe.net [epigenome-noe.net]
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